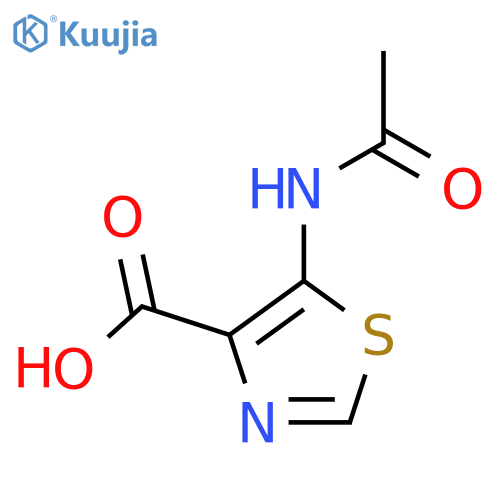Cas no 2680752-32-1 (5-Acetamido-1,3-thiazole-4-carboxylic acid)

5-Acetamido-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2680752-32-1
- 5-acetamido-1,3-thiazole-4-carboxylic acid
- EN300-28271575
- 5-Acetamido-1,3-thiazole-4-carboxylic acid
-
- インチ: 1S/C6H6N2O3S/c1-3(9)8-5-4(6(10)11)7-2-12-5/h2H,1H3,(H,8,9)(H,10,11)
- InChIKey: JJSNLFVOIYMJHN-UHFFFAOYSA-N
- SMILES: S1C=NC(C(=O)O)=C1NC(C)=O
計算された属性
- 精确分子量: 186.00991323g/mol
- 同位素质量: 186.00991323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 209
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 108Ų
5-Acetamido-1,3-thiazole-4-carboxylic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28271575-0.25g |
5-acetamido-1,3-thiazole-4-carboxylic acid |
2680752-32-1 | 0.25g |
$498.0 | 2023-09-09 | ||
| Enamine | EN300-28271575-1.0g |
5-acetamido-1,3-thiazole-4-carboxylic acid |
2680752-32-1 | 1g |
$671.0 | 2023-05-24 | ||
| Enamine | EN300-28271575-10g |
5-acetamido-1,3-thiazole-4-carboxylic acid |
2680752-32-1 | 10g |
$2331.0 | 2023-09-09 | ||
| Enamine | EN300-28271575-1g |
5-acetamido-1,3-thiazole-4-carboxylic acid |
2680752-32-1 | 1g |
$541.0 | 2023-09-09 | ||
| Enamine | EN300-28271575-10.0g |
5-acetamido-1,3-thiazole-4-carboxylic acid |
2680752-32-1 | 10g |
$2884.0 | 2023-05-24 | ||
| Enamine | EN300-28271575-5.0g |
5-acetamido-1,3-thiazole-4-carboxylic acid |
2680752-32-1 | 5g |
$1945.0 | 2023-05-24 | ||
| Enamine | EN300-28271575-0.5g |
5-acetamido-1,3-thiazole-4-carboxylic acid |
2680752-32-1 | 0.5g |
$520.0 | 2023-09-09 | ||
| Enamine | EN300-28271575-0.05g |
5-acetamido-1,3-thiazole-4-carboxylic acid |
2680752-32-1 | 0.05g |
$455.0 | 2023-09-09 | ||
| Enamine | EN300-28271575-0.1g |
5-acetamido-1,3-thiazole-4-carboxylic acid |
2680752-32-1 | 0.1g |
$476.0 | 2023-09-09 | ||
| Enamine | EN300-28271575-2.5g |
5-acetamido-1,3-thiazole-4-carboxylic acid |
2680752-32-1 | 2.5g |
$1063.0 | 2023-09-09 |
5-Acetamido-1,3-thiazole-4-carboxylic acid 関連文献
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
5-Acetamido-1,3-thiazole-4-carboxylic acidに関する追加情報
Comprehensive Overview of 5-Acetamido-1,3-thiazole-4-carboxylic acid (CAS No. 2680752-32-1)
The compound 5-Acetamido-1,3-thiazole-4-carboxylic acid (CAS No. 2680752-32-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This thiazole derivative is characterized by its unique structural features, including an acetamido group and a carboxylic acid moiety, which contribute to its potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules, owing to its reactive functional groups.
In recent years, the demand for heterocyclic compounds like 5-Acetamido-1,3-thiazole-4-carboxylic acid has surged due to their versatility in medicinal chemistry. The thiazole ring is a common motif in many FDA-approved drugs, highlighting its importance in designing bioactive molecules. This compound’s CAS number 2680752-32-1 serves as a unique identifier, ensuring precise tracking in scientific literature and regulatory documents. Its molecular formula and weight further aid in spectroscopic analysis and quality control during synthesis.
One of the most searched questions related to this compound is: "What are the applications of 5-Acetamido-1,3-thiazole-4-carboxylic acid in drug development?" Studies suggest that its carboxylic acid group enables it to act as a ligand for metal ions or as a precursor for amide bond formation, critical in peptide synthesis. Additionally, its acetamido substituent may enhance solubility, making it a candidate for oral bioavailability optimization in preclinical trials.
Another trending topic is the compound’s potential in green chemistry. With growing emphasis on sustainable synthesis, researchers are exploring eco-friendly routes to produce 5-Acetamido-1,3-thiazole-4-carboxylic acid using catalytic methods or biocatalysts. This aligns with the broader industry shift toward reducing hazardous waste and energy consumption, a frequently searched term in AI-driven literature reviews.
From a technical standpoint, the compound’s spectral data (e.g., NMR, IR) is often queried in academic databases. Its melting point, solubility profile, and stability under various pH conditions are also key parameters for lab-scale applications. These properties are crucial for formulators working on drug delivery systems or cosmetic ingredients, where compatibility with other excipients is essential.
In summary, 5-Acetamido-1,3-thiazole-4-carboxylic acid (CAS No. 2680752-32-1) represents a promising scaffold in modern chemistry. Its multifaceted reactivity and alignment with hot topics like drug design, sustainability, and material innovation ensure its continued relevance. For researchers, understanding its structure-activity relationships and synthetic pathways remains a priority, as reflected in the latest scientific publications and patent filings.
2680752-32-1 (5-Acetamido-1,3-thiazole-4-carboxylic acid) Related Products
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 925147-29-1(1-(1-ethylpyrazol-4-yl)ethanone)
- 1785580-89-3(3-bromo-1-methyl-5-phenyl-pyrazole)
- 1076245-99-2((5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid)
- 59881-63-9(Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-)
- 1251388-28-9([1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine)
- 1795089-76-7(4-[1-(5-chloro-2-methylphenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one)
- 1805764-99-1(4-(2-Chloropropanoyl)-3-nitromandelic acid)
- 937598-60-2(4-(2,2-Difluoroethoxy)-3-fluoroaniline)
- 2470441-23-5(6,7-dimethoxy-2-(4-{5-oxaspiro3.4octane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride)




